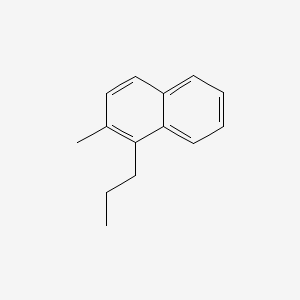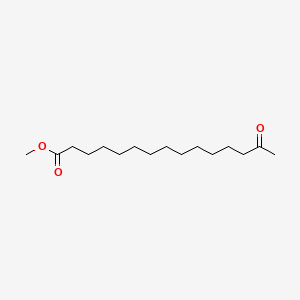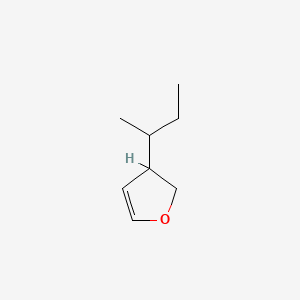
3-Butan-2-yl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butan-2-yl-2,3-dihydrofuran is a chemical compound belonging to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of carbonyl compounds using metal-containing catalysts. For instance, the reaction of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound through elimination of water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butan-2-yl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.
Substitution: The butan-2-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides and Lewis acids.
Major Products Formed
The major products formed from these reactions include oxidized furans, reduced tetrahydrofurans, and substituted dihydrofuran derivatives.
Applications De Recherche Scientifique
3-Butan-2-yl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Butan-2-yl-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the butan-2-yl group.
2,3-Dihydrobenzofuran: Contains a fused benzene ring, offering different chemical properties.
Tetrahydrofuran: A fully saturated analog with a similar ring structure.
Uniqueness
3-Butan-2-yl-2,3-dihydrofuran is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
56805-32-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-butan-2-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C8H14O/c1-3-7(2)8-4-5-9-6-8/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
ZFHLYRXUGVHBRR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


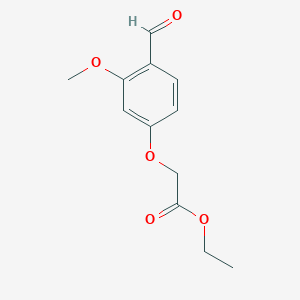
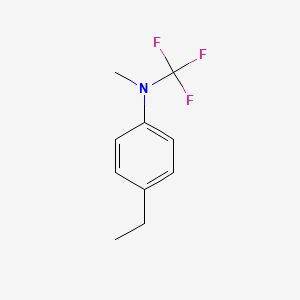
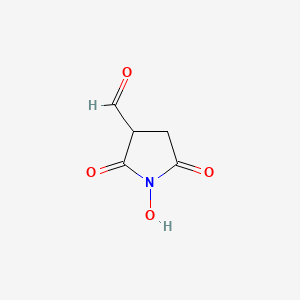
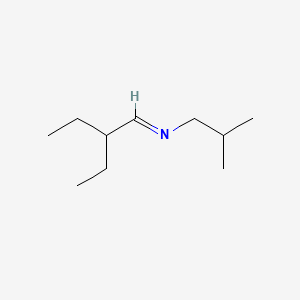



![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)

